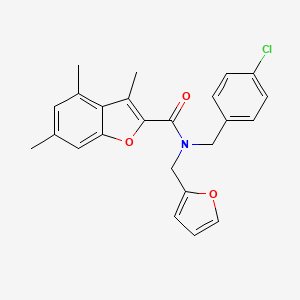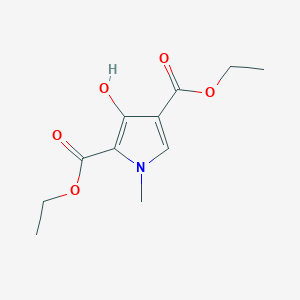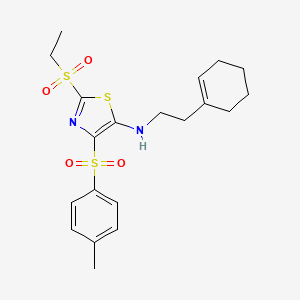
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with various functional groups, including a chlorophenyl group, a furan group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzofuran core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Furan Group: The furan group can be attached through a nucleophilic substitution reaction, where the chlorophenyl-substituted benzofuran is reacted with furan-2-carbaldehyde in the presence of a base, such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate product with an appropriate amine, such as methylamine, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors or nuclear receptors, leading to the activation or inhibition of downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, leading to the modulation of cellular processes.
Gene Expression: The compound may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.
Vergleich Mit ähnlichen Verbindungen
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2,3-dihydrobenzofuran and 2,3-dihydro-1-benzofuran-5-carboxamide, which may have similar biological activities.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as 4-chlorobenzamide and 4-chlorophenylacetic acid, which may have similar chemical reactivity.
Furan Derivatives: Compounds with a furan group, such as furan-2-carboxamide and furan-2-carboxylic acid, which may have similar synthetic routes and reaction conditions.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its combination of functional groups and its potential for diverse biological activities and synthetic applications.
Eigenschaften
Molekularformel |
C24H22ClNO3 |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22ClNO3/c1-15-11-16(2)22-17(3)23(29-21(22)12-15)24(27)26(14-20-5-4-10-28-20)13-18-6-8-19(25)9-7-18/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
MDBIDYJTKHSKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11411667.png)
![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-fluorophenyl)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide](/img/structure/B11411674.png)
![7-(4-acetylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411680.png)
![4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11411682.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11411690.png)
![5,7-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411694.png)

![Methyl {5-methyl-2-[(2-methylbenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11411710.png)
![2-(2-hydroxyethyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11411715.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411742.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11411754.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11411760.png)
